Nantradol - 65511-41-3

Nantradol

Catalog Number: EVT-434062
CAS Number: 65511-41-3
Molecular Formula: C27H35NO4
Molecular Weight: 437.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification

Nantradol is classified as a synthetic cannabinoid and belongs to a broader category of compounds that interact with the endocannabinoid system. Its chemical structure allows it to bind effectively to cannabinoid receptors, influencing various physiological processes, including pain perception and nausea control .

Synthesis Analysis

The synthesis of nantradol involves several intricate steps, primarily starting from a phenanthridinone structure. The key steps include:

  1. Formation of Dane Salt: The initial step involves the formation of a Dane salt between 3,5-dimethoxyaniline and ethyl acetoacetate.
  2. Borohydride Reduction: This is followed by reduction using sodium borohydride to produce the desired synthon.
  3. Protecting Groups: The amino group is protected via reaction with ethyl chloroformate.
  4. Saponification: The ester group undergoes saponification.
  5. Cyclodehydration: Cyclodehydration occurs with polyphosphoric acid to yield a dihydroquinoline ring system.
  6. Deblocking and Etherification: Deblocking with hydrobromic acid is followed by etherification of the non-chelated phenolic hydroxyl.
  7. Formylation: Treatment with sodium hydride and ethyl formate leads to both N-formylation and C-formylation.
  8. Michael Addition: A Michael addition with methyl vinyl ketone is performed, followed by base treatments to remove activating groups and complete the Robinson annulation.
  9. Final Reductions: Lithium in liquid ammonia reduces olefinic linkages, followed by acetylation and sodium borohydride reductions to finalize nantradol synthesis .

The entire process emphasizes careful control of reaction conditions to optimize yield and purity.

Molecular Structure Analysis

Nantradol has a complex molecular structure characterized by its formula C27H35NO4C_{27}H_{35}NO_{4} and a molar mass of approximately 437.58g/mol437.58\,g/mol. Its structural features include:

  • Core Framework: The compound contains a phenanthridine core which contributes significantly to its pharmacological properties.
  • Functional Groups: It features multiple functional groups including hydroxyl (-OH), methoxy (-OCH₃), and carbonyl groups which enhance its interaction with cannabinoid receptors.
  • 3D Structure: The three-dimensional conformation plays a crucial role in its binding affinity for cannabinoid receptors, influencing its efficacy as an analgesic .

Detailed structural analysis using techniques such as X-ray crystallography or NMR spectroscopy can provide insights into its stereochemistry and conformational dynamics.

Chemical Reactions Analysis

Nantradol undergoes various chemical reactions that can modify its structure and properties:

  • Oxidation Reactions: Hydroxyl groups can be oxidized to form ketones or aldehydes.
  • Reduction Reactions: Carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution Reactions: Functional groups can be replaced through substitution reactions, allowing for structural modifications that may enhance pharmacological activity.

These reactions are critical for developing derivatives of nantradol that may possess distinct therapeutic profiles .

Mechanism of Action

Nantradol exerts its effects primarily through interaction with cannabinoid receptors CB1 and CB2:

  • Receptor Binding: It acts as a full agonist at these receptors, leading to modulation of neurotransmitter release in the central nervous system.
  • Signal Transduction: Activation of CB1 receptors decreases calcium conductance while increasing potassium conductance, resulting in altered synaptic transmission and psychoactive effects.
  • Pharmacodynamics: The compound's high binding affinity allows it to effectively activate G-protein coupled receptor pathways, leading to analgesic effects without the severe side effects associated with traditional opioids .

The efficacy of nantradol is influenced by its lipophilicity, which facilitates crossing the blood-brain barrier.

Physical and Chemical Properties Analysis

Nantradol exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: The compound's solubility is enhanced through acetylation, improving its pharmacokinetic properties for administration.
  • Stability: The presence of various functional groups contributes to its stability under specific conditions but may also render it susceptible to hydrolysis or oxidation if not properly stored.

These properties are essential for determining the appropriate formulation for clinical use or research applications .

Applications

Nantradol has been explored for various scientific applications:

  • Research Tool: It serves as a model compound for studying cannabinoid activity and receptor interactions.
  • Analgesic Development: Investigated for potential use in chronic pain management due to its potent analgesic effects without significant side effects typical of opioids.
  • Pharmacological Studies: Used in studies examining the endocannabinoid system's role in various physiological processes, including pain modulation and appetite regulation.

Despite its potential, nantradol's clinical application remains limited compared to other cannabinoids due to regulatory issues and safety profiles .

Historical Development and Contextualization of Nantradol

Discovery and Early Synthetic Pathways by Pfizer in the 1980s

Nantradol emerged from Pfizer's dedicated cannabinoid analgesic program in the late 1970s and early 1980s, aiming to develop non-opioid, non-NSAID pain relievers. This initiative was heavily influenced by earlier work on the 11-hydroxylated metabolite of Δ9-THC (the primary psychoactive component of cannabis), recognized for its potent analgesic properties [4]. Pfizer chemists sought to stabilize the metabolically labile phenolic group of THC while enhancing receptor affinity and metabolic stability. Nantradol represented a significant departure from classical cannabinoid structures through the introduction of a C-ring pyran oxygen substitution and structural rigidification [3] [4]. The synthetic route to racemic Nantradol involved complex stereoselective steps to construct its tricyclic core, with the levorotatory enantiomer (Levonantradol) later identified as the pharmacologically active isomer [3]. Despite promising preclinical analgesic efficacy, Pfizer discontinued clinical development of Levonantradol due to unacceptable psychiatric side effects (e.g., hallucinations, dissociation, paranoia) observed during trials, halting its progression to market [3].

Table 1: Key Milestones in Pfizer's Cannabinoid Analgesic Program Leading to Nantradol

TimeframeDevelopmentSignificance
Pre-1980sInvestigation of Δ9-THC & 11-OH-THCIdentified potent analgesic metabolites inspiring synthetic programs
Early 1980sSynthesis of racemic NantradolCreated novel C-ring modified THC analogue with enhanced stability
Early-Mid 1980sIsolation & testing of LevonantradolConfirmed the (-)-enantiomer as the biologically active form
Mid 1980sClinical trial suspension (Levonantradol)Halted due to severe psychiatric adverse effects (hallucinations, paranoia)

Structural Evolution from Dronabinol and Δ9-THC Analogues

Nantradol's chemical structure (C₂₄H₃₂O₃) signifies a deliberate departure from the classical dibenzopyran scaffold of Δ9-THC (C₂₁H₃₀O₂) and its semi-synthetic derivative Dronabinol. Key structural modifications defining Nantradol include:

  • C-Ring Heteroatom Substitution: Replacement of the cyclohexene methylene group in THC's C-ring with an oxygen atom, creating a pyran moiety. This modification aimed to alter electron distribution and conformational flexibility [1] [9].
  • Phenolic Group Stabilization: Incorporation of a bulky diphenyl hydroxymethyl group at the traditional phenolic oxygen position (C1). This design sought to hinder rapid glucuronidation or methylation, a major metabolic pathway for THC contributing to its short duration [4].
  • Side Chain Optimization: Retention of the pentyl side chain at C3 (critical for CB1 receptor affinity) but within a more rigid overall structure [1] [9].
  • Stereochemical Complexity: Nantradol, like Δ9-THC, possesses chiral centers crucial for activity. The active enantiomer, Levonantradol, shares the (6aR,10aR) configuration analogous to active natural and synthetic cannabinoids like HU-210 [1] [9].

Table 2: Structural Comparison of Δ9-THC, Dronabinol, Nantradol & Levonantradol

CompoundCore StructureKey Modifications vs THCMolecular FormulaStereochemistry
Δ9-THCDibenzopyranNatural product referenceC₂₁H₃₀O₂(-)-(6aR,10aR)
DronabinolDibenzopyranIdentical to Δ9-THC (synthetic)C₂₁H₃₀O₂(-)-(6aR,10aR)
NantradolPyran-modified Tricyclic1) O-substituted C-ring; 2) C1 diphenylhydroxymethyl; 3) RigidifiedC₂₄H₃₂O₃Racemic
LevonantradolPyran-modified TricyclicAs Nantradol, but single enantiomerC₂₄H₃₂O₃(-)-(specific config. analogous to 6aR,10aR)

Role in the Emergence of Synthetic Cannabinoid Pharmacology

Although clinically unsuccessful, Nantradol/Levonantradol played a pivotal role in advancing cannabinoid pharmacology:

  • Validating Cannabinoid Receptor Targeting: Nantradol's development provided robust pharmacological evidence that potent, structurally modified THC analogues could exert significant centrally-mediated effects (analgesia, psychoactivity). This strongly supported the existence of specific cannabinoid receptors years before CB1's cloning (1990), countering arguments that THC acted non-specifically via membrane fluidity changes [4] [7].
  • Informing Structure-Activity Relationships (SAR): The profound psychoactive effects of Levonantradol, despite its structural deviations from THC, demonstrated that the classical dibenzopyran was not essential for high CB1 affinity and efficacy. This expanded the horizons of medicinal chemistry for cannabinoids, paving the way for diverse scaffolds like the aminoalkylindoles (e.g., WIN 55,212-2 developed shortly after) and naphthoylindoles (e.g., JWH-018) [4] [6] [9]. Pfizer's program, including Nantradol, directly contributed SAR data showing that potency and efficacy could be dissected from the classical structure [4].
  • Highlighting Therapeutic Challenges: Levonantradol's failure due to psychiatric side effects underscored the intrinsic difficulty in separating cannabinoid-mediated therapeutic effects (analgesia, anti-emesis) from psychoactivity when targeting CB1 receptors. This "CB1 dilemma" became a major driver for subsequent research into: a) Peripherally-restricted agonists; b) CB2-selective agonists for inflammation/pain; and c) Allosteric modulators [3] [6].
  • Catalyzing Receptor Identification: Research on potent synthetic analogues like Nantradol/Levonantradol provided crucial pharmacological tools (high-affinity ligands) necessary for the eventual identification, isolation, and cloning of the CB1 receptor. Their use in bioassays (e.g., inhibition of adenylyl cyclase, mouse vas deferens) helped characterize cannabinoid receptor function before molecular biology techniques confirmed their existence [4] [7].

Properties

CAS Number

65511-41-3

Product Name

Nantradol

IUPAC Name

[(6S,6aR,9R,10aR)-9-hydroxy-6-methyl-3-(5-phenylpentan-2-yloxy)-5,6,6a,7,8,9,10,10a-octahydrophenanthridin-1-yl] acetate

Molecular Formula

C27H35NO4

Molecular Weight

437.6 g/mol

InChI

InChI=1S/C27H35NO4/c1-17(8-7-11-20-9-5-4-6-10-20)31-22-15-25-27(26(16-22)32-19(3)29)24-14-21(30)12-13-23(24)18(2)28-25/h4-6,9-10,15-18,21,23-24,28,30H,7-8,11-14H2,1-3H3/t17?,18-,21+,23-,24+/m0/s1

InChI Key

FFVXQGMUHIJQAO-KXUCESEGSA-N

SMILES

CC1C2CCC(CC2C3=C(N1)C=C(C=C3OC(=O)C)OC(C)CCCC4=CC=CC=C4)O

Canonical SMILES

CC1C2CCC(CC2C3=C(N1)C=C(C=C3OC(=O)C)OC(C)CCCC4=CC=CC=C4)O

Isomeric SMILES

C[C@H]1[C@@H]2CC[C@H](C[C@H]2C3=C(N1)C=C(C=C3OC(=O)C)OC(C)CCCC4=CC=CC=C4)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.